molecular formula C15H14ClNO4S B2577016 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate CAS No. 338968-15-3

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Cat. No.: B2577016
CAS No.: 338968-15-3
M. Wt: 339.79
InChI Key: STQJEXFQKXYKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is an organic compound that features a benzyl group substituted with a methylsulfonyl group and a carbamate group linked to a 4-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-(methylsulfonyl)benzyl alcohol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The methylsulfonyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzylsulfonyl chloride
  • Benzenamine, 2-chloro-4-(methylsulfonyl)-
  • 2-(4-(methylsulfonyl)phenyl)benzimidazoles

Uniqueness

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylsulfonyl and carbamate groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

(2-methylsulfonylphenyl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-22(19,20)14-5-3-2-4-11(14)10-21-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJEXFQKXYKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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